molecular formula C12H10BrNO2S B162719 2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide CAS No. 131729-17-4

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No. B162719
M. Wt: 312.18 g/mol
InChI Key: RFBNGWPBQUOUNT-UHFFFAOYSA-N
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Description

“2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11 (12 (9)10)17 (14,15)16/h1-6H,7-8H2 .

Scientific Research Applications

Radiopharmaceutical Preparation

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide derivatives are used in radiopharmaceutical chemistry. For example, [18F]RP 62203, a derivative, is prepared for studying serotonin receptors (5-HT2) (Lasne et al., 1994).

Bimetallic Iridium(II) Complexes

These compounds are used in the preparation of bimetallic iridium(II) complexes. Such complexes have applications in various fields of chemistry, including catalysis and materials science (Aucott et al., 2004).

Antagonists for Receptors

Specific derivatives, such as RP 62203, exhibit high affinity for 5-HT2 receptors, making them potent and selective antagonists with applications in neuroscience and pharmacology (Malleron et al., 1991).

Crystal Structure Analysis

The compound and its derivatives are subjects in crystal structure analysis to understand their molecular configuration and properties, aiding in the development of new materials and drugs (Aucott et al., 2004).

Synthetic Methods and Biological Applications

They are also studied for their synthetic methods and potential biological applications. This includes the exploration of new synthetic pathways and the development of pharmacologically important derivatives (Schulze & Illgen, 1997).

Reactions with α-Functionalized Ketones

Reactions involving 1-nitroso-2-naphthols and α-functionalized ketones lead to the formation of naphtho[1,2-d][1,3]oxazoles, demonstrating the compound's utility in synthetic organic chemistry (Aljaar et al., 2013).

Synthesis of Cyclic Sulfonamides

It is instrumental in the synthesis of novel cyclic sulfonamides via Diels-Alder reactions. These cyclic sulfonamides have potential applications in drug discovery (Greig et al., 2001).

[FeFe]-Hydrogenase Synthetic Mimics

The compound is utilized in the preparation of [FeFe]-hydrogenase synthetic mimics, which are important in the study of renewable energy sources, particularly hydrogen production (Figliola et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, (2-Bromoethyl)-1,3-dioxolane, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin and eye irritation. In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

3-(2-bromoethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)17(14,15)16/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBNGWPBQUOUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407136
Record name 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

CAS RN

131729-17-4
Record name 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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